1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone is an organic compound with the molecular formula C12H10N2O. It is characterized by the presence of a pyrazine ring attached to a phenyl group via a vinyl linkage, and an ethanone group attached to the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone typically involves the reaction of pyrazine derivatives with phenylacetylene under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where pyrazine and phenylacetylene are reacted in the presence of a palladium catalyst and a base . The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include additional purification steps to ensure the compound’s purity for its intended applications .
Analyse Chemischer Reaktionen
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone can be compared with similar compounds such as:
1-Phenyl-2-pyrazin-2-ylethanone: This compound has a similar structure but lacks the vinyl linkage, which may affect its reactivity and applications.
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone: This compound includes a trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C14H12N2O |
---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-[4-[(E)-2-pyrazin-2-ylethenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12N2O/c1-11(17)13-5-2-12(3-6-13)4-7-14-10-15-8-9-16-14/h2-10H,1H3/b7-4+ |
InChI-Schlüssel |
SYEQVHWRDALCKH-QPJJXVBHSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=NC=CN=C2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.